Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate
Description
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-(2-bromo-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-9(14)5-6-2-3-7-8(4-6)13-10(11)12-7/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
IGDMPQURYKGFCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate typically involves the bromination of a benzimidazole precursor followed by esterification. One common method involves the reaction of 2-bromo-1H-benzo[d]imidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed for hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzimidazole ring.
Ester Hydrolysis: The major product is 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetic acid.
Scientific Research Applications
Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromine atom and the benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Table 2: Pharmacological Activities of Benzimidazole Derivatives
Key Observations:
- Bromine’s Role: Bromo substituents enhance lipophilicity and membrane permeability, critical for intracellular target engagement (e.g., anticancer activity) .
- Ester vs. Amide Functionalities: Methyl acetate (target compound) may offer better metabolic stability compared to acetamide derivatives (e.g., 9c), which are prone to hydrolysis .
Computational and Structural Insights
- Tautomerism and Electronic Effects: DFT studies on 2-[(2-sulfanyl-1H-benzimidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate revealed thione-thiol tautomerism, stabilizing the thiol form in polar solvents . Bromine’s electronegativity in the target compound may similarly stabilize specific tautomers or resonance structures.
- Crystal Packing: Brominated imidazoles (e.g., 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromo-benzoate ) exhibit π-π stacking (centroid distance: 3.48 Å) and C-H∙∙∙O hydrogen bonding, which could enhance solid-state stability .
Q & A
Q. What are the established synthetic protocols for Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate, and how are reaction conditions optimized?
The synthesis of benzimidazole derivatives like this compound typically involves multi-step reactions, starting with cyclization of substituted o-phenylenediamine precursors. Key steps include:
- Cyclization : Reacting 4-bromo-1,2-diaminobenzene with methyl glyoxylate or similar carbonyl sources under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core .
- Esterification : Introducing the acetate group via nucleophilic substitution or coupling reactions. For example, alkylation with methyl chloroacetate in the presence of a base like K₂CO₃ in DMF .
- Optimization : Solvent choice (e.g., THF for better solubility) and catalyst selection (e.g., AlCl₃ for electrophilic bromination) significantly impact yield. Evidence suggests dichloromethane and diisopropylethylamine as optimal for ester formation in related compounds .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, the bromo group causes distinct deshielding in aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-MS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .
- Elemental Analysis : Used to verify purity by comparing calculated vs. experimental C/H/N/Br content .
- IR Spectroscopy : Identifies functional groups like ester carbonyl (C=O stretch at ~1700 cm⁻¹) and N-H stretches in the benzimidazole ring .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and tautomeric behavior of this compound?
- Tautomerism Analysis : DFT/B3LYP/6-311++G(d,p) calculations can model thione-thiol tautomerism in benzimidazoles, predicting energy differences between tautomers. The Gauge-Invariant Atomic Orbital (GIAO) method aligns experimental and calculated NMR shifts to validate tautomeric states .
- Frontier Molecular Orbitals : HOMO-LUMO gaps computed via DFT reveal charge transfer tendencies, which correlate with reactivity in cross-coupling reactions .
Q. What is the mechanistic role of the bromo substituent in the reactivity of this compound in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The bromo group acts as a leaving site for palladium-catalyzed coupling with boronic acids. Steric and electronic effects of the bromine position influence reaction rates; para-substitution (as in this compound) enhances oxidative addition efficiency .
- Nucleophilic Aromatic Substitution : Bromine’s electron-withdrawing effect activates the benzimidazole ring for substitution with nucleophiles (e.g., amines or thiols) under mild conditions .
Q. How do structural modifications at the benzimidazole core influence the biological activity of this compound derivatives?
- Substituent Effects : Adding electron-donating groups (e.g., methoxy) to the benzimidazole ring increases π-π stacking with biological targets, enhancing binding affinity. Conversely, bromine’s hydrophobicity improves membrane permeability .
- Docking Studies : Molecular docking of analogous compounds (e.g., 9c in ) shows that substituents at the 5-position interact with hydrophobic pockets in enzymes like kinases. Modifications here can alter inhibition potency by up to 10-fold .
Methodological Notes
- Contradiction Management : While bromine generally enhances electrophilicity, steric hindrance in ortho-substituted derivatives may reduce reactivity. Always validate predictions with experimental kinetics .
- Data Reproducibility : Use SHELX programs (e.g., SHELXL) for crystallographic validation of synthetic products, ensuring structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
